2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid
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Overview
Description
2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives have been found to display antifungal activity, similar to the standard drug voriconazole against aspergillus niger . This suggests that the compound may interact with its targets to inhibit the growth of certain fungi.
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways . The synthesis of benzoxazole derivatives involves a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives .
Result of Action
Benzoxazole derivatives have been found to display antimicrobial activity with minimum inhibitory concentration (mic) values comparable to ofloxacin and fluconazole . This suggests that the compound may have a similar effect at the molecular and cellular level.
Action Environment
The synthesis of benzoxazole derivatives has been carried out under different reaction conditions and catalysts . This suggests that the compound’s action, efficacy, and stability may be influenced by the reaction conditions and catalysts used in its synthesis.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules, potentially altering biochemical pathways .
Cellular Effects
Benzoxazole derivatives have been shown to exhibit antimicrobial and anticancer activities . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and studied for their in vitro antimicrobial and anticancer activities .
Dosage Effects in Animal Models
Benzoxazole derivatives have been studied for their effects in animal models .
Metabolic Pathways
Benzoxazole derivatives have been studied for their involvement in various metabolic pathways .
Transport and Distribution
Benzoxazole derivatives have been studied for their transport and distribution within cells .
Subcellular Localization
Benzoxazole derivatives have been studied for their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid typically involves the condensation of 2-aminophenol with aldehydes or acids under various reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Other methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Uniqueness
2-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is unique due to its specific structural features and the presence of both benzoxazole and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)16-13(19-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHIRACFGHCDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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